molecular formula C9H11NO2 B559525 Phenylalanine CAS No. 63-91-2

Phenylalanine

Cat. No. B559525
CAS RN: 63-91-2
M. Wt: 165.19 g/mol
InChI Key: HOKKHZGPKSLGJE-GSVOUGTGSA-N
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Description

Phenylalanine (Phe) is an essential amino acid and a building block for proteins. It is found naturally in many foods, including eggs, milk, and meat, and is also available as a dietary supplement. Phe is essential for the proper functioning of the body, and it plays an important role in the synthesis of neurotransmitters, hormones, and other important molecules. Phe is also used in the laboratory to study protein structure and function, and to synthesize a variety of compounds.

Scientific Research Applications

  • Electrochemical Sensors and Biosensors : Phenylalanine plays a vital role in the development of electrochemical sensors and biosensors. These are crucial for detecting phenylalanine concentrations in biological fluids, which is important for diagnosing and monitoring phenylketonuria (PKU) (Dinu & Apetrei, 2020).

  • Biosynthesis and Metabolic Fate in Plants : In conifers, phenylalanine is central to the interconnection between primary and secondary metabolism. It's a precursor for many plant compounds vital for growth, development, and stress response. Its metabolism in trees significantly impacts the biosynthesis of lignin, an important wood constituent (Pascual et al., 2016).

  • Production Enhancement in E. coli : Research on E. coli demonstrates how the yield of L-Phenylalanine, used in food and medicinal applications, can be increased. This involves identifying key enzymes in the shikimate pathway and optimizing their concentrations for improved production (Ding et al., 2016).

  • Alleviating Chilling Injury in Fruits : Phenylalanine treatments on plum fruits have shown to reduce chilling injury during cold storage. It enhances antioxidant capacity and increases the activity of phenylalanine ammonia lyase enzyme (PAL), leading to higher mass fractions of various antioxidants and improved fruit quality (Sogvar et al., 2020).

  • Phenylketonuria (PKU) Management : Phenylalanine levels are critical in managing PKU, an inherited disorder. Maintaining optimal blood phenylalanine levels is essential to prevent neurological impairment and mental retardation. Research emphasizes the importance of early and strict treatment in managing PKU (Burgard et al., 1999).

  • Role in Health and Neurological Disorders : Phenylalanine has potential as an antidepressant. Its deficiency can lead to various syndromes, including cognitive impairments, highlighting its significant role in neurological health (Akram et al., 2020).

  • Genetic Engineering for Increased Production : Advances in genetic engineering of E. coli have been made to enhance L-Phenylalanine biosynthesis. This involves modifying specific pathways and regulatory elements to increase production yield, demonstrating its potential for industrial applications (Liu et al., 2018).

  • Seed-to-Seedling Stage in Plants : Research on Arabidopsis thaliana shows phenylalanine's roles beyond being an amino acid. It contributes to organellar and tissue development, signaling, growth, and defense mechanisms in plants (Perkowski & Warpeha, 2019).

properties

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
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InChI Key

COLNVLDHVKWLRT-QMMMGPOBSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
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Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N
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Molecular Formula

C9H11NO2
Record name L-PHENYLALANINE
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Record name phenylanine
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Related CAS

25191-15-5
Record name Poly(L-phenylalanine)
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DSSTOX Substance ID

DTXSID4040763
Record name L-Phenylalanine
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Molecular Weight

165.19 g/mol
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Physical Description

L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992), Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, Colourless or white platelike crystals or crystalline powder; odourless
Record name L-PHENYLALANINE
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Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)
Record name L-PHENYLALANINE
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Solubility

10 to 50 mg/mL at 77 °F (NTP, 1992), Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/, Insoluble in ethanol, ethyl ether, benzene, acid, Very slightly sol in methanol, ethanol, Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C, In water, 2.64X10+4 mg/L at 25 °C, 26.9 mg/mL, Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
Record name L-PHENYLALANINE
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Vapor Pressure

0.00000005 [mmHg]
Record name Phenylalanine
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Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin, Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
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Product Name

Phenylalanine

Color/Form

Prisms form water, Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

CAS RN

63-91-2
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Melting Point

541 °F (decomposes) (NTP, 1992), 283 °C decomposes, 283 °C
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Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylalanine
Reactant of Route 2
Phenylalanine
Reactant of Route 3
Phenylalanine
Reactant of Route 4
Phenylalanine
Reactant of Route 5
Phenylalanine
Reactant of Route 6
Phenylalanine

Citations

For This Compound
1,260,000
Citations
S Kaufman - Advances in enzymology and related areas of …, 1993 - Wiley Online Library
Although the formation of tyrosine from phenylalanine had been demonstrated in perfused dog liver as early as 1913 (l), the nature of the enzyme system involved appears to have been …
Number of citations: 209 onlinelibrary.wiley.com
EL Camm, GHN Towers - Phytochemistry, 1973 - Elsevier
The literature concerning the physiology and biochemistry of the enzyme phenylalanine ammonia lyase (PAL) (EC 4.1.1.5) from different organisms has been reviewed. Levels of the …
Number of citations: 601 www.sciencedirect.com
MJ MacDonald, GB D'Cunha - Biochemistry and Cell Biology, 2007 - cdnsciencepub.com
… the biotransformation of l-phenylalanine to trans-cinnamic … production of optically pure l-phenylalanine, which is a precursor … The enzyme’s natural ability to break down l-phenylalanine …
Number of citations: 468 cdnsciencepub.com
MW McCaman, E Robins - The Journal of Laboratory and …, 1962 - translationalres.com
… The fluorimetric assay of phenylalanine in serum is based on the observa,… phenylalanine and ninhydrin is t,remendously enhanced in the presence of a peptide, glycyl-DL-phenylalanine…
Number of citations: 669 www.translationalres.com
JJ Mitchell, YJ Trakadis, CR Scriver - Genetics in medicine, 2011 - Elsevier
… to the dietary intake of the essential amino acid phenylalanine. It occurs in approximately 1:… of phenylalanine hydroxylase activity and without dietary restriction of phenylalanine most …
Number of citations: 324 www.sciencedirect.com
J Singh, JM Thornton - FEBS letters, 1985 - Wiley Online Library
An analysis has been made of the geometry of phenylalanine‐phenylalanine interactions in proteins of known structure. 162 Phe‐Phe interactions were found with C‐C distances less …
Number of citations: 293 febs.onlinelibrary.wiley.com
MI Flydal, A Martinez - IUBMB life, 2013 - Wiley Online Library
… step in the phenylalanine catabolism, consuming about 75% of the phenylalanine input from the diet … The established treatment for PKU is a phenylalanine‐restricted diet and, recently, …
Number of citations: 192 iubmb.onlinelibrary.wiley.com
J Vockley, HC Andersson, KM Antshel… - Genetics in …, 2014 - Elsevier
… of phenylalanine hydroxylase deficiency must be life long, with a goal of maintaining blood phenylalanine … , and use of low protein and phenylalanine medical foods is likely to remain a …
Number of citations: 565 www.sciencedirect.com
CA Hunter, J Singh, JM Thornton - Journal of molecular biology, 1991 - Elsevier
The geometries of aromatic-aromatic interactions between phenylalanine residues in proteins are analysed in detail and correlated with energy calculations. A new definition of the …
Number of citations: 745 www.sciencedirect.com
DH Jones - Phytochemistry, 1984 - Elsevier
REVIEW ARTICLE NUMBER 3 PHENYLALANINE AMMONIA-LYASE: REGULATION OF ITS AND ITS ROLE IN PLANT DEVELOPMENT INDUCTION, … PHENYLALANINE …
Number of citations: 587 www.sciencedirect.com

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